5-methoxy-8-methylquinoline
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Overview
Description
5-Methoxy-8-methylquinoline is a heterocyclic aromatic organic compound that belongs to the quinoline family It is characterized by a quinoline core structure with a methoxy group at the 5-position and a methyl group at the 8-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-methoxy-8-methylquinoline can be achieved through several methods. One common approach involves the Skraup synthesis, which is a classical method for constructing quinoline rings. This method typically involves the condensation of aniline derivatives with glycerol in the presence of an oxidizing agent such as sulfuric acid and a catalyst like ferrous sulfate . Another method is the Doebner-Miller reaction, which uses an α,β-unsaturated carbonyl compound, such as crotonaldehyde, in place of glycerol .
Industrial Production Methods: Industrial production of this compound often employs optimized versions of these classical methods to enhance yield and purity. The use of continuous flow reactors and greener solvents has been explored to make the process more sustainable and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 5-Methoxy-8-methylquinoline undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions can introduce various functional groups into the quinoline ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), catalysts (iron, aluminum chloride).
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Halogenated quinolines.
Scientific Research Applications
5-Methoxy-8-methylquinoline has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 5-methoxy-8-methylquinoline in biological systems involves its interaction with molecular targets such as enzymes and receptors. The methoxy and methyl groups on the quinoline ring can influence its binding affinity and specificity towards these targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The exact pathways and molecular targets can vary depending on the specific biological context.
Comparison with Similar Compounds
5-Methoxyquinoline: Lacks the methyl group at the 8-position, which can affect its chemical reactivity and biological activity.
8-Methylquinoline: Lacks the methoxy group at the 5-position, influencing its solubility and interaction with biological targets.
5,8-Dimethylquinoline: Contains two methyl groups, which can alter its electronic properties compared to 5-methoxy-8-methylquinoline.
Uniqueness: this compound is unique due to the presence of both methoxy and methyl groups, which confer distinct electronic and steric properties. These modifications can enhance its reactivity in certain chemical reactions and its potential as a therapeutic agent .
Properties
CAS No. |
868668-59-1 |
---|---|
Molecular Formula |
C11H11NO |
Molecular Weight |
173.2 |
Purity |
95 |
Origin of Product |
United States |
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